molecular formula C8H3F2NO2 B6194480 5,6-difluoro-1,2-benzoxazole-3-carbaldehyde CAS No. 2680529-14-8

5,6-difluoro-1,2-benzoxazole-3-carbaldehyde

Cat. No.: B6194480
CAS No.: 2680529-14-8
M. Wt: 183.11 g/mol
InChI Key: DRSMQODAIMNBDB-UHFFFAOYSA-N
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Description

Significance of Benzoxazole (B165842) Scaffolds in Synthetic Chemistry

The benzoxazole core, a bicyclic system composed of a fused benzene (B151609) and oxazole (B20620) ring, is recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This designation stems from its recurring presence in a multitude of natural products and synthetic compounds that exhibit a wide array of biological activities. nih.gov Benzoxazole derivatives are known to possess antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties, among others. nih.gov

The versatility of the benzoxazole scaffold lies in its rigid, planar structure which can effectively interact with biological targets such as enzymes and receptors. Furthermore, the heterocyclic nature of the ring system allows for various points of functionalization, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its biological efficacy. The synthesis of benzoxazole derivatives is often achieved through the condensation of 2-aminophenols with various precursors, a method that allows for the introduction of diverse substituents. nih.gov

Role of Fluorination in Modulating Chemical Properties and Reactivity

The introduction of fluorine atoms into organic molecules is a widely employed strategy in drug design and materials science to modulate their physicochemical and biological properties. nih.gov Fluorine, being the most electronegative element, can significantly alter the electronic distribution within a molecule. This can influence factors such as acidity, basicity, and dipole moment.

One of the most significant impacts of fluorination is the enhancement of metabolic stability. nih.gov The carbon-fluorine bond is exceptionally strong and less susceptible to enzymatic cleavage, which can prolong the in vivo half-life of a drug. Moreover, the strategic placement of fluorine atoms can block sites of metabolic oxidation. Fluorination can also enhance a molecule's lipophilicity, which can improve its ability to cross biological membranes. nih.gov In terms of reactivity, the electron-withdrawing nature of fluorine can influence the reactivity of nearby functional groups, a factor that is crucial in the design of synthetic intermediates.

Rationale for Academic Investigation of 5,6-Difluoro-1,2-benzoxazole-3-carbaldehyde

The academic investigation into this compound is driven by the synergistic combination of its structural features. The benzoxazole core provides a proven platform for biological activity, while the two fluorine atoms on the benzene ring are expected to enhance its metabolic stability and modulate its electronic properties. The presence of the carbaldehyde group at the 3-position is particularly significant as it serves as a versatile chemical handle for a wide range of organic transformations.

This aldehyde functionality can readily undergo nucleophilic addition, condensation, oxidation, and reduction reactions, providing a gateway to a diverse library of derivatives. Researchers are interested in exploring how the difluorinated benzoxazole scaffold influences the reactivity of the carbaldehyde and, in turn, how new derivatives can be synthesized for potential applications in medicinal chemistry and other fields. The specific placement of the fluorine atoms at the 5 and 6 positions is also of interest for studying structure-activity relationships.

Overview of Research Domains and Future Directions

The research surrounding this compound is primarily focused on its potential as a building block in synthetic and medicinal chemistry. Key research domains include:

Synthesis of Novel Heterocyclic Systems: Utilizing the carbaldehyde group to construct more complex heterocyclic structures through multi-component reactions and other synthetic methodologies.

Development of Potential Therapeutic Agents: Synthesizing derivatives and screening them for various biological activities, including as enzyme inhibitors or receptor modulators, leveraging the known pharmacological potential of the benzoxazole scaffold.

Materials Science Applications: Exploring the potential of its derivatives in the development of functional materials, such as fluorescent probes or organic electronics, where the electronic properties of the fluorinated aromatic system could be advantageous.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2680529-14-8

Molecular Formula

C8H3F2NO2

Molecular Weight

183.11 g/mol

IUPAC Name

5,6-difluoro-1,2-benzoxazole-3-carbaldehyde

InChI

InChI=1S/C8H3F2NO2/c9-5-1-4-7(3-12)11-13-8(4)2-6(5)10/h1-3H

InChI Key

DRSMQODAIMNBDB-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1F)F)ON=C2C=O

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 5,6 Difluoro 1,2 Benzoxazole 3 Carbaldehyde and Its Precursors

Retrosynthetic Analysis and Key Precursor Identification

A retrosynthetic analysis of 5,6-difluoro-1,2-benzoxazole-3-carbaldehyde reveals that the primary disconnection points are at the C-O and N-O bonds of the oxazole (B20620) ring and the C-C bond connecting the carbaldehyde group. This analysis identifies key precursors essential for its synthesis. A plausible precursor is a suitably substituted 3-methyl-5,6-difluoro-1,2-benzoxazole, which can be subsequently oxidized to the desired aldehyde. The synthesis of this 3-methyl precursor, in turn, can be envisioned from a difluorinated 2-hydroxyaryl derivative.

Another strategic approach involves building the benzoxazole (B165842) ring from a difluorinated 2-aminophenol derivative, which is a common starting material for various benzoxazole syntheses. nih.govnih.govmdpi.com The challenge in this pathway lies in the controlled introduction of the three-carbon unit that will ultimately form the C3 position and the carbaldehyde.

Multi-Step Synthesis Approaches

The construction of this compound is a multi-step process requiring precise control over reaction conditions to achieve the desired substitution pattern and functionality.

Cyclization Strategies for the Benzoxazole Ring Formation

The formation of the 1,2-benzoxazole (also known as indoxazene) ring is a critical step. Traditional and modern methods are employed to construct this heterocyclic core. chim.it

C–O Bond Formation: This approach typically involves the cyclization of an o-substituted aryl oxime under basic conditions. chim.it For the target molecule, this would entail starting with a derivative of 2-amino-4,5-difluorophenol.

N–O Bond Formation: This strategy utilizes o-hydroxyaryl oximes or o-hydroxy-N-substituted aryl imines as precursors. chim.it

From Substituted Isoxazoles: A less common but effective method is the construction of the benzene (B151609) ring onto a pre-existing isoxazole core. chim.it

[3+2]-Cycloaddition Reactions: Modern approaches include the [3+2]-cycloaddition of arynes with nitrile oxides, which can simultaneously form the C–C and C–O bonds of the benzoxazole ring. chim.it

One of the most prevalent methods for synthesizing the broader class of benzoxazoles (1,3-benzoxazoles) is the condensation and aromatization of o-aminophenols with various reagents like carboxylic acids, aldehydes, or their derivatives. nih.govnih.govnih.gov This is often facilitated by acid or metal catalysts. nih.gov

Introduction and Functionalization of the Carbaldehyde Moiety

Introducing the carbaldehyde group at the C3 position of the 1,2-benzoxazole ring presents a synthetic challenge. A common strategy is the oxidation of a 3-methyl-1,2-benzoxazole precursor. researchgate.net However, direct one-step oxidation can be difficult, and multi-step sequences are often necessary. researchgate.net

An alternative reported pathway involves:

Bromination of the 3-methyl group using N-bromosuccinimide to form a 3-bromomethyl derivative. researchgate.net

Conversion to a 3-ethoxymethyl intermediate. researchgate.net

Cleavage of the ether to yield a 3-hydroxymethyl-1,2-benzoxazole. researchgate.net

Oxidation of the alcohol to the final carbaldehyde. researchgate.net

Strategic Incorporation of Fluorine Substituents

The presence of two fluorine atoms on the benzene ring significantly influences the molecule's properties. The incorporation of fluorine is a key consideration in the synthesis. researchgate.net Often, the synthesis starts with a commercially available difluorinated precursor, such as difluorinated aniline or phenol derivatives. The unique properties imparted by fluorine atoms can enhance the biological activities of molecules. researchgate.net For instance, novel fluorine-containing benzoxazinyl-oxazolidinones have been designed as potential treatments for multidrug-resistant tuberculosis. nih.gov

Catalysis in the Synthesis of Fluorinated Benzoxazoles

Catalysis plays a pivotal role in the efficient and selective synthesis of benzoxazoles, including their fluorinated analogs. Both metal-based and non-metal catalysts are employed to facilitate key bond-forming reactions.

Metal-Catalyzed Transformations

Transition metal catalysts are extensively used in modern organic synthesis to construct benzoxazole cores. chim.it

Copper-Catalyzed Cyclization: Copper catalysts are frequently used for intramolecular C-O bond formation. ijcps.org For example, the cyclization of o-haloanilides can be achieved using a copper(I) iodide catalyst with a ligand like TMHD (2,2,6,6-tetramethyl-3,5-heptanedione) in the presence of a base such as cesium carbonate. ijcps.org Efficient methods for the intramolecular O-arylation of inactive 2-chloroanilides to prepare 2-arylbenzoxazoles have also been developed using a Cu(acac)2/1,10-Phenanthroline complex. benthamdirect.com

Iron-Catalyzed Reactions: Iron catalysts have been utilized for the regioselective synthesis of 2-arylbenzoxazoles from N-arylbenzamides. researchgate.net Iron-catalyzed oxidative cyclization has also been employed in the synthesis of 2-aminobenzoxazoles. rsc.org

Palladium-Catalyzed Reactions: Palladium catalysts are known for their utility in C-H bond functionalization and cross-coupling reactions, which can be applied to the synthesis and modification of the benzoxazole scaffold.

Other Metal Catalysts: Various other metal catalysts, including those based on manganese and nickel, have been reported for the synthesis of benzoxazole derivatives through the reaction of o-aminophenols with aldehydes. rsc.orgamazonaws.com

Below is a table summarizing various catalytic systems used in benzoxazole synthesis.

Catalyst SystemPrecursorsReaction TypeReference
CuI / TMHDo-HaloanilideIntramolecular C-O Cyclization ijcps.org
Cu(acac)₂ / 1,10-Phenanthroline2-ChloroanilidesIntramolecular O-Arylation benthamdirect.com
Iron(III)N-ArylbenzamidesO-Cyclization researchgate.net
FeCl₃Benzoxazoles and secondary aminesOxidative Cyclization rsc.org
Mn-TPA MOFo-Aminophenol and aldehydesCondensation/Cyclization rsc.org
NiSO₄2-Aminophenol and aldehydesCondensation/Cyclization amazonaws.com

Organocatalytic and Acid/Base Mediated Approaches

The synthesis of the 1,2-benzisoxazole core, the foundational structure of this compound, frequently employs acid or base-mediated cyclization strategies. Traditional methods often involve the cyclization of precursors such as o-hydroxyaryl oximes. chim.it This transformation can be facilitated by bases to deprotonate the phenolic hydroxyl group, initiating an intramolecular nucleophilic attack to form the C-O bond of the isoxazole ring. chim.it

Acid catalysis is also a viable pathway. For instance, triflic acid (TfOH) has been shown to promote the solvent-free, room temperature decyanative cyclization of 2-nitrophenyl acetonitriles to form 2,1-benzisoxazoles. thieme-connect.com Similarly, Lewis acids like boron trifluoride etherate (BF₃·Et₂O) can catalyze the annulation of glyoxylate esters and nitrosoarenes to produce 2,1-benzisoxazole scaffolds. acs.org These acid-catalyzed methods often proceed under mild conditions with high efficiency.

While direct organocatalytic routes for this compound are not extensively documented, the principles of organocatalysis are widely applied in heterocyclic synthesis. Organocatalysts, which are small organic molecules, can activate substrates through various mechanisms, offering a metal-free alternative to traditional catalysis. rsc.org For related benzoxazole synthesis, which shares mechanistic parallels, organocatalysts have been successfully employed. rsc.org The application of these catalysts to the synthesis of difluorinated benzisoxazoles represents a promising area for future research.

Green Chemistry Principles and Sustainable Synthetic Routes

Adherence to green chemistry principles is crucial for developing environmentally benign synthetic processes. This involves the use of non-toxic solvents, reusable catalysts, and energy-efficient reaction conditions to minimize waste and environmental impact. nih.gov

Solvent-Free Reactions and Renewable Solvents

A key aspect of green chemistry is the reduction or elimination of hazardous organic solvents. nih.gov Solvent-free, or solid-state, reactions offer a significant advantage. The synthesis of related heterocyclic compounds, such as benzoxazoles and benzimidazoles, has been effectively carried out under solvent-free conditions, often accelerated by microwave or ultrasound irradiation. nih.govnih.govnih.gov For example, a Brønsted acidic ionic liquid gel has been used as an efficient heterogeneous catalyst for benzoxazole synthesis at 130 °C under solvent-free conditions. nih.gov Such methods not only reduce solvent waste but can also lead to shorter reaction times and simpler product isolation procedures.

When a solvent is necessary, the focus shifts to renewable and environmentally safe options like water or ethanol. wikipedia.org Basic ionic liquids, such as 1-butyl-3-methylimidazolium hydroxide ([bmim]OH), have been used in conjunction with microwave irradiation for the rapid and high-yield synthesis of 1,2-benzisoxazole derivatives. researchgate.net These ionic liquids can sometimes be recycled, further enhancing the green credentials of the process.

Catalyst Reusability and Efficiency

The development of recoverable and reusable catalysts is a cornerstone of sustainable synthesis. nih.gov Heterogeneous catalysts, which exist in a different phase from the reaction mixture, are particularly advantageous as they can be easily separated and reused. Magnetic nanoparticles coated with a catalytic species, for instance, have been developed for the synthesis of benzoxazoles. nih.gov These catalysts can be readily removed from the reaction medium using an external magnet and have demonstrated consistent activity over several reaction cycles.

The efficiency of these reusable catalysts is a critical factor. For example, an imidazolium chlorozincate (II) ionic liquid supported on Fe₃O₄ nanoparticles (LAIL@MNP) was used for the synthesis of benzoxazoles and could be recycled for five consecutive runs with only a slight decrease in its catalytic performance, with yields dropping from 82% to 73%. nih.gov Similarly, a Brønsted acidic ionic liquid gel catalyst was reused for up to five consecutive runs without a significant loss in its efficiency for benzoxazole synthesis. nih.gov

Table 1: Catalyst Reusability in Heterocyclic Synthesis

Catalyst Substrate Reaction Number of Cycles Initial Yield (%) Final Yield (%) Reference
LAIL@MNP 2-aminophenol, benzaldehyde Benzoxazole Synthesis 5 82 73 nih.gov
Brønsted acidic ionic liquid gel 2-aminophenol, benzaldehyde Benzoxazole Synthesis 5 95 92 nih.gov

Yield Optimization and Reaction Scalability in Research Settings

Optimizing reaction yield and ensuring scalability are critical for transitioning a synthetic route from laboratory research to practical application. Yield optimization involves systematically varying reaction parameters such as temperature, reaction time, catalyst loading, and reactant stoichiometry. For the synthesis of N-alkyl-1,3-dihydro-2,1-benzisoxazoles, it was found that the protocol was amenable to multigram scale without a significant reduction in yield. nih.govacs.org

The choice of catalyst and its concentration is often a primary focus of optimization. Studies on benzoxazole synthesis have shown that catalyst loading can be minimized without compromising the yield, which is both economically and environmentally beneficial. nih.gov

Scalability is the ability to perform the reaction on a larger scale while maintaining efficiency and safety. A green method for synthesizing 2-phenylbenzoxazole was successfully scaled up from a 1 mmol to a 10 mmol scale, with only a slight decrease in yield from 82% to 75%, demonstrating the practical applicability of the process. nih.gov Similarly, the synthesis of oxazoles directly from carboxylic acids has been demonstrated on a gram scale, with yields consistent with those obtained at the milligram scale. nih.gov These examples underscore the potential for scaling up efficient, green methodologies for the production of this compound.

Table 2: Examples of Scaled-Up Synthesis for Related Heterocycles

Product Initial Scale Scaled-Up Amount Initial Yield (%) Scaled-Up Yield (%) Reference
2-Phenylbenzoxazole 1 mmol 10 mmol 82 75 nih.gov
N-Alkyl-1,3-dihydro-2,1-benzisoxazoles 0.6-0.8 mmol >2.0 mmol Maintained Maintained nih.govacs.org

Chemical Reactivity and Mechanistic Studies of 5,6 Difluoro 1,2 Benzoxazole 3 Carbaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group at the C-3 position is a primary center for chemical transformations. Its reactivity is significantly influenced by the electron-withdrawing nature of the fused benzoxazole (B165842) ring, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

The polarized carbon-oxygen double bond of the aldehyde readily undergoes addition reactions with a variety of nucleophiles. The electron-deficient character of the carbonyl carbon is amplified by the inductive and resonance effects of the attached heterocyclic system. Strong nucleophiles, such as organometallic reagents (Grignard or organolithium compounds), attack the carbonyl carbon to form secondary alcohols after an aqueous workup. Other nucleophiles, like cyanide ions, yield cyanohydrins, which are valuable synthetic intermediates. In the presence of alcohols, hemiacetals and subsequently acetals can be formed, typically under acidic catalysis.

Table 1: Examples of Nucleophilic Addition Reactions

Nucleophile (Reagent) Intermediate Product Final Product (After Workup) Product Class
Methylmagnesium bromide (CH₃MgBr) Alkoxide 1-(5,6-difluoro-1,2-benzoxazol-3-yl)ethanol Secondary Alcohol
Sodium cyanide (NaCN) / HCl Cyanohydrin 2-hydroxy-2-(5,6-difluoro-1,2-benzoxazol-3-yl)acetonitrile Cyanohydrin

The aldehyde functional group is a key site for condensation reactions, most notably with primary amines to form imines, also known as Schiff bases. olemiss.edursc.org This reaction proceeds through the nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then undergoes dehydration to yield the final imine product. mdpi.com The reaction is typically reversible and often requires the removal of water to drive the equilibrium toward the product. nih.gov The stability of the intermediate hemiaminal and the rate of imine formation can be influenced by the electronic nature of the reactants and the polarity of the solvent. mdpi.com Similarly, reactions with secondary amines can lead to the formation of enamines, while condensation with hydrazines or hydroxylamines yields hydrazones and oximes, respectively. These reactions are fundamental in the synthesis of more complex heterocyclic systems.

Table 2: Products of Condensation Reactions

Reactant Product Type General Structure
Primary Amine (R-NH₂) Imine (Schiff Base) 5,6-difluoro-N-alkylidene-1,2-benzoxazol-3-amine
Hydrazine (H₂NNH₂) Hydrazone (5,6-difluoro-1,2-benzoxazol-3-yl)methanone hydrazone
Hydroxylamine (H₂NOH) Oxime 5,6-difluoro-1,2-benzoxazole-3-carbaldehyde oxime

The aldehyde group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Standard oxidizing agents can convert the aldehyde to 5,6-difluoro-1,2-benzoxazole-3-carboxylic acid. Common reagents for this transformation include potassium permanganate (KMnO₄), chromic acid (Jones reagent), or milder oxidants like silver oxide (Tollens' reagent). The choice of reagent depends on the presence of other sensitive functional groups in the molecule.

Reduction: The aldehyde is easily reduced to the corresponding primary alcohol, (5,6-difluoro-1,2-benzoxazol-3-yl)methanol. This is typically achieved using hydride-based reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent or the more powerful lithium aluminum hydride (LiAlH₄) in an ethereal solvent, followed by an aqueous workup. Catalytic hydrogenation is also a viable method for this reduction. The synthesis of the related 1,2-benzisoxazole-3-carboxaldehyde has been achieved from the corresponding 3-hydroxymethyl intermediate, highlighting the feasibility of this oxidation-reduction relationship. researchgate.net

Table 3: Oxidation and Reduction Products

Transformation Reagent Example Product Name
Oxidation Potassium Permanganate (KMnO₄) 5,6-difluoro-1,2-benzoxazole-3-carboxylic acid

Reactivity of the Fluorinated 1,2-Benzoxazole Heterocycle

The aromatic portion of the molecule is a difluorinated benzoxazole ring system. The reactivity of this core is governed by the strong electron-withdrawing effects of the two fluorine atoms, the fused oxazole (B20620) ring, and the C-3 carbaldehyde group.

Electrophilic Aromatic Substitution (EAS) on the benzene (B151609) ring of this compound is expected to be exceptionally difficult. The benzoxazole ring itself is an electron-deficient system, which deactivates the aromatic core towards attack by electrophiles. This deactivation is severely compounded by three additional factors:

The two fluorine atoms, which are strongly deactivating via induction.

The C-3 carbaldehyde group, which is a powerful deactivating group through both induction and resonance.

The nitrogen and oxygen heteroatoms in the fused ring, which also exert a net electron-withdrawing effect on the benzene ring.

While halogens are typically ortho-, para-directing, the overwhelming deactivation of the ring system by multiple electron-withdrawing groups makes electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions highly unlikely to proceed under standard conditions.

In stark contrast to its inertness towards electrophiles, the aromatic ring of this compound is highly activated for Nucleophilic Aromatic Substitution (SNA_r_). nih.govlibretexts.org This reactivity is a direct consequence of the presence of strong electron-withdrawing groups (the fused heterocycle and the aldehyde) positioned to stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. libretexts.org

The fluorine atoms at the C-5 and C-6 positions are excellent leaving groups for SNA_r_ reactions. nih.gov Nucleophiles such as amines, alkoxides, or thiolates can readily displace one of the fluoride (B91410) ions. The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org The regioselectivity of the substitution (i.e., whether the C-5 or C-6 fluorine is displaced) would depend on the specific nucleophile and reaction conditions, though both positions are significantly activated. This pathway is a powerful tool for introducing further diversity into the molecular scaffold. nih.gov

Table 4: Potential Nucleophilic Aromatic Substitution Reactions

Nucleophile Reagent Example Potential Product(s)
Amine Pyrrolidine 5-fluoro-6-(pyrrolidin-1-yl)-1,2-benzoxazole-3-carbaldehyde and/or 6-fluoro-5-(pyrrolidin-1-yl)-1,2-benzoxazole-3-carbaldehyde
Alkoxide Sodium methoxide (NaOCH₃) 5-fluoro-6-methoxy-1,2-benzoxazole-3-carbaldehyde and/or 6-fluoro-5-methoxy-1,2-benzoxazole-3-carbaldehyde

Ring-Opening and Rearrangement Reactions

The 1,2-benzisoxazole ring system is susceptible to ring-opening and rearrangement reactions under various conditions, primarily involving the cleavage of the weak N-O bond.

One of the most well-documented reactions of 1,2-benzisoxazoles is their thermal or photochemical isomerization. For instance, the parent 1,2-benzisoxazole has been shown to isomerize to o-hydroxybenzonitrile at high temperatures nih.gov. This transformation is believed to proceed through a complex potential energy surface involving several intermediates and transition states nih.gov. For this compound, a similar thermal rearrangement would be expected to yield 2-hydroxy-4,5-difluorobenzoyl cyanide.

Reductive ring-opening is another characteristic reaction of the 1,2-benzisoxazole nucleus. The N-O bond can be cleaved by various reducing agents. For example, the reductive ring scission of the anticonvulsant drug zonisamide, which contains a 1,2-benzisoxazole ring, leads to the formation of 2-(sulfamoylacetyl)phenol researchgate.net. This facile reductive cleavage is attributed to the electronegativity of the oxygen atom adjacent to the nitrogen in the isoxazole ring researchgate.net. By analogy, the reduction of this compound would likely proceed via cleavage of the N-O bond to form an intermediate imine, which would then be hydrolyzed to yield a substituted 2-aminophenol derivative.

Base-induced rearrangements have also been observed in certain 3-substituted 1,2-benzisoxazoles. For example, (1,2-benzisoxazol-3-yl)acetates with electron-donating substituents can undergo novel ring transformations in the presence of strong bases to afford 2H-azirines and 3-iminobenzofurans rsc.org. The electron-withdrawing nature of the difluoro and carbaldehyde groups in this compound would likely disfavor such rearrangements and promote other reaction pathways.

Reaction TypeExpected Product from this compoundConditions
Thermal Isomerization2-hydroxy-4,5-difluorobenzoyl cyanideHigh Temperature
Reductive Ring-Opening2-amino-4,5-difluorobenzaldehyde derivativeReducing Agents
Base-Induced RearrangementLikely disfavoredStrong Base

This table presents predicted reactions based on the known reactivity of analogous 1,2-benzisoxazole compounds.

Chemoselectivity and Regioselectivity in Complex Transformations

The presence of multiple reactive sites in this compound—the aldehyde group, the benzene ring, and the isoxazole ring—raises questions of chemoselectivity and regioselectivity in its reactions.

The aldehyde group is a highly reactive functionality that can undergo a wide range of transformations, including oxidation, reduction, and nucleophilic addition. In reactions involving nucleophiles, the aldehyde group would be the primary site of attack. The chemoselectivity of a reaction will depend on the nature of the reagent and the reaction conditions. For example, a mild reducing agent like sodium borohydride would selectively reduce the aldehyde to an alcohol without affecting the benzisoxazole ring. Conversely, a stronger reducing agent might lead to the reduction of the aldehyde and/or the reductive opening of the isoxazole ring.

Electrophilic aromatic substitution on the benzene ring is another potential reaction pathway. The fluorine atoms are deactivating and ortho-, para-directing. However, the isoxazole ring is also an electron-withdrawing group, which would further deactivate the benzene ring towards electrophilic attack. The regioselectivity of such a reaction would be influenced by the combined directing effects of the fluorine atoms and the isoxazole moiety.

In cycloaddition reactions, the C=N bond of the isoxazole ring could potentially act as a dienophile or a dipolarophile. However, the aromaticity of the benzisoxazole system makes such reactions less favorable compared to isolated isoxazoles. The [3+2] cycloaddition of in situ generated nitrile oxides and arynes has been used for the synthesis of substituted benzisoxazoles, demonstrating the potential for the isoxazole core to participate in such transformations under specific conditions nih.govorganic-chemistry.orgorganic-chemistry.org.

Reagent TypeExpected Site of ReactionPotential for Competing Reactions
Mild NucleophilesAldehyde CarbonylLow
Strong Nucleophiles/BasesAldehyde Carbonyl / Ring-OpeningHigh
Mild Reducing AgentsAldehyde CarbonylLow
Strong Reducing AgentsAldehyde Carbonyl / Ring-OpeningHigh
ElectrophilesBenzene Ring (likely deactivated)Low

This table provides a general overview of the expected chemoselectivity based on the functional groups present in this compound.

Reaction Kinetics and Thermodynamic Analysis

A study on the thermal isomerization of 1,2-benzisoxazole to o-hydroxybenzonitrile in a single-pulse shock tube provided kinetic data for this unimolecular reaction. The isomerization was studied in the temperature range of 900–1040 K, and the unimolecular isomerization rate constants were calculated using transition-state theory nih.gov. The Arrhenius expression for the first-order rate constant was determined to be kfirst = 4.15 x 1014 exp(-51.7 x 103/RT) s-1, where R is in cal/(K mol) nih.gov. The presence of the difluoro and carbaldehyde substituents in this compound would be expected to alter the activation energy and the rate of such an isomerization. The electron-withdrawing nature of these substituents could potentially stabilize the benzisoxazole ring, leading to a higher activation barrier for isomerization.

Computational studies on the aminolysis of 2-benzoxazolinone, a related heterocyclic compound, have provided thermodynamic data for its ring-opening reaction nih.gov. These studies evaluated different reaction mechanisms and calculated the activation barriers. Similar computational approaches could be applied to this compound to predict the thermodynamics and kinetics of its reactions.

ReactionAnalogous SystemReported Kinetic/Thermodynamic Data
Thermal Isomerization1,2-benzisoxazolekfirst = 4.15 x 1014 exp(-51.7 x 103/RT) s-1 nih.gov
Ring-Opening (Aminolysis)2-benzoxazolinoneRate-determining barrier of 28-29 kcal/mol (gas phase) nih.gov

This table presents kinetic and thermodynamic data for reactions of similar heterocyclic compounds, which can serve as a basis for understanding the reactivity of this compound.

Elucidation of Reaction Mechanisms through Experimental Techniques

The elucidation of reaction mechanisms for compounds like this compound would involve a combination of experimental techniques.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, 19F, and 15N NMR would be crucial for characterizing reactants, intermediates, and products. In-situ NMR monitoring of a reaction could provide kinetic data and help identify transient species.

Infrared (IR) Spectroscopy: IR spectroscopy would be useful for tracking the disappearance of the aldehyde carbonyl group and changes in the benzisoxazole ring structure during a reaction.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of products and intermediates. Techniques like tandem mass spectrometry (MS/MS) can provide structural information about fragmented ions, aiding in the identification of reaction pathways.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques are vital for separating reaction mixtures and quantifying the components, which is essential for kinetic studies.

Computational Chemistry:

Density Functional Theory (DFT) Calculations: Quantum chemical calculations are powerful tools for modeling reaction pathways, calculating the energies of reactants, transition states, and products, and predicting reaction kinetics and thermodynamics nih.gov. These theoretical studies can provide valuable insights into the mechanism at a molecular level and complement experimental findings.

By employing these techniques, a detailed understanding of the chemical reactivity and reaction mechanisms of this compound can be achieved.

Advanced Structural Elucidation and Spectroscopic Analysis of 5,6 Difluoro 1,2 Benzoxazole 3 Carbaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

High-resolution NMR spectroscopy would be the primary tool for elucidating the structure of 5,6-difluoro-1,2-benzoxazole-3-carbaldehyde in solution.

¹H NMR: The proton NMR spectrum would be expected to show signals for the aldehyde proton and the two aromatic protons. The aldehyde proton would likely appear as a singlet in the downfield region (typically δ 9.5-10.5 ppm). The two aromatic protons on the benzene (B151609) ring would appear as distinct signals, with their chemical shifts and coupling patterns influenced by the fluorine substituents.

¹³C NMR: The carbon NMR spectrum would provide information on all the carbon atoms in the molecule. The carbonyl carbon of the aldehyde group would be readily identifiable by its characteristic chemical shift in the range of δ 185-195 ppm. The spectrum would also show signals for the carbon atoms of the benzoxazole (B165842) ring system, with the chemical shifts of the fluorinated carbons being particularly informative.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR spectroscopy would be a crucial technique for its characterization. The spectrum would be expected to show two distinct signals for the two non-equivalent fluorine atoms at positions 5 and 6. The chemical shifts of these fluorine atoms would be sensitive to their electronic environment within the molecule.

Elucidation of Conformational Isomerism

While significant conformational isomerism is not typically expected for a rigid bicyclic system like 1,2-benzoxazole, variable temperature NMR studies could be employed to investigate any potential dynamic processes, such as restricted rotation of the aldehyde group. Any observed changes in the NMR spectra with temperature could provide insights into the energy barriers associated with such conformational changes.

Analysis of Fluorine-Induced Chemical Shift Perturbations

The presence of two fluorine atoms on the benzene ring would significantly influence the chemical shifts of the neighboring protons and carbons. Analysis of these fluorine-induced perturbations in the ¹H and ¹³C NMR spectra would be essential for the unambiguous assignment of all signals. The magnitude of the through-space and through-bond J-coupling constants between fluorine and the neighboring protons and carbons (¹J_CF, ²J_CF, ³J_CF, and ³J_HF, ⁴J_HF) would provide valuable structural information.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy would be used to identify the key functional groups present in this compound.

FT-IR Spectroscopy: The FT-IR spectrum would be expected to show a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the region of 1690-1715 cm⁻¹. Other characteristic bands would include C=N stretching of the oxazole (B20620) ring, C-F stretching vibrations, and aromatic C-H and C=C stretching vibrations.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the FT-IR data. The symmetric vibrations of the aromatic ring are often more intense in the Raman spectrum, which could aid in the characterization of the substituted benzene ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

HRMS would be used to determine the exact mass of the molecule, which in turn would confirm its elemental composition. The fragmentation pattern observed in the mass spectrum would provide valuable information about the connectivity of the atoms and the stability of different parts of the molecule. Typical fragmentation pathways for benzoxazole derivatives often involve cleavage of the heterocyclic ring and loss of small neutral molecules like CO or HCN.

X-ray Crystallography for Solid-State Structural Determination

Intermolecular Interactions and Crystal Packing

The crystal structure would also reveal how the molecules are arranged in the crystal lattice. Analysis of the intermolecular interactions, such as hydrogen bonding (if any), dipole-dipole interactions, and π-π stacking, would provide insights into the forces that govern the solid-state assembly of the compound. The presence of fluorine atoms could lead to specific C-H···F or C-F···π interactions, which would be of interest in the study of crystal engineering.

Absolute Configuration Determination (if applicable for chiral derivatives)

The parent compound, this compound, is an achiral molecule and therefore does not exist as enantiomers. Its structure lacks a stereocenter, meaning it is superimposable on its mirror image. Consequently, the determination of absolute configuration is not applicable to this specific molecule.

For chirality to be a factor, derivatives of this compound would need to be synthesized that incorporate one or more chiral centers. For instance, a reaction involving the aldehyde group could introduce a stereocenter, leading to a racemic mixture of enantiomers. While the surveyed literature does not provide specific examples of chiral derivatives of this particular compound, established methods would be employed for their characterization.

Should such chiral derivatives be synthesized, techniques such as Vibrational Circular Dichroism (VCD) could be utilized to determine the absolute configuration of the enantiomers. researchgate.net This technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. Another definitive method is single-crystal X-ray diffraction, which can provide an unambiguous determination of the three-dimensional arrangement of atoms in a molecule, thereby establishing its absolute stereochemistry. researchgate.net The separation of these enantiomers would typically be achieved through preparative chiral High-Performance Liquid Chromatography (HPLC). researchgate.net The biological or chemical activity of such derivatives often varies significantly between enantiomers, as seen in related heterocyclic compounds where one stereoisomer is substantially more potent than the other. nih.gov

Other Advanced Spectroscopic Techniques (e.g., UV-Vis for electronic transitions)

UV-Visible (UV-Vis) spectroscopy is a valuable technique for investigating the electronic properties of conjugated systems like this compound. The benzoxazole core constitutes a fused π-conjugated system, which gives rise to characteristic electronic transitions upon absorption of ultraviolet or visible light.

Generally, benzoxazole derivatives exhibit strong absorption in the UV region, which is attributed to π-π* electronic transitions within the aromatic rings and the heterocyclic system. semanticscholar.org The presence of substituents on the benzoxazole scaffold significantly influences the position of the absorption maxima (λmax) and the molar extinction coefficients. The aldehyde group (-CHO) at the 3-position acts as an electron-withdrawing group and a chromophore, which can extend the conjugation of the system and potentially shift the absorption to longer wavelengths (a bathochromic shift). Conversely, the two fluorine atoms at the 5- and 6-positions are electron-withdrawing but can also engage in resonance effects that modulate the electronic structure.

Studies on related benzoxazole derivatives demonstrate that the nature and position of substituents dictate the photophysical properties. nih.govresearchgate.net For instance, the introduction of different aromatic aldehydes to a benzoxazole core can tune the absorption and emission spectra across the UV and visible range. rsc.org The solvent environment can also play a critical role, with solvent polarity potentially affecting the energy of the electronic transitions, a phenomenon known as solvatochromism. globalresearchonline.net While specific UV-Vis data for this compound is not detailed in the available literature, the expected absorption maxima can be inferred from data on analogous structures.

The table below summarizes the photophysical properties of various substituted benzoxazole derivatives, illustrating the range of absorption and emission characteristics typical for this class of compounds.

Compound ClassSubstituentsAbsorption λmax (nm)Emission λmax (nm)Solvent
Laterally Multifluorinated BenzoxazolesAlkoxy, Biphenyl, H/CH₃/NO₂327–330390–392Methylene (B1212753) Chloride
Benzoxazole-conjugated Schiff BasesAminophenyl, DiethylaminobenzaldehydeUV region (unspecified λmax)Blue-green regionSolution
2,1,3-Benzoxadiazole DerivativesVarious aromatic groups~419Not specifiedChloroform
Oxazole Derivative DyesVarious electron-withdrawing/releasing groups355–495Not specifiedChloroform, Acetonitrile (B52724)

This table is a compilation of representative data from various sources to illustrate the general spectroscopic behavior of benzoxazole derivatives. semanticscholar.orgnih.govglobalresearchonline.netfrontiersin.org

These data indicate that benzoxazole derivatives are photophysically active, with absorption maxima commonly found in the 300-500 nm range. semanticscholar.orgglobalresearchonline.netfrontiersin.org The electronic transitions are primarily of the π-π* type, and the specific λmax for this compound would be determined by the combined electronic effects of its fluoro and carbaldehyde substituents.

Applications of 5,6 Difluoro 1,2 Benzoxazole 3 Carbaldehyde in Contemporary Organic Synthesis

Utilization as a Key Intermediate in Heterocyclic Synthesis

The aldehyde functionality of 5,6-difluoro-1,2-benzoxazole-3-carbaldehyde serves as a versatile handle for the construction of various heterocyclic ring systems. Aldehydes are common precursors in condensation reactions with a variety of nucleophiles to form new carbon-nitrogen and carbon-carbon bonds, which are fundamental to the assembly of heterocyclic structures. For instance, it can react with diamines to form fused imidazole (B134444) or pyrazine (B50134) rings, or with active methylene (B1212753) compounds to construct pyridone and pyranone systems.

Table 1: Potential Heterocyclic Systems from this compound

Reactant Resulting Heterocyclic System
1,2-Diamines Fused Imidazoles
Hydrazine Derivatives Pyrazoles, Pyrazolines
Amidines Pyrimidines

Role in the Construction of Complex Organic Scaffolds

The benzoxazole (B165842) core is a recognized scaffold in the design of biologically active molecules. The aldehyde group of this compound allows for its incorporation into larger, more complex molecular architectures through various synthetic transformations. These can include Wittig-type reactions to form alkenes, reductive aminations to introduce diverse amine functionalities, and aldol (B89426) or Knoevenagel condensations to build intricate carbon skeletons. The fluorine atoms can play a crucial role in modulating the physicochemical properties of the resulting scaffolds, such as lipophilicity and metabolic stability.

Precursor for Advanced Functional Materials (e.g., fluorescent dyes)

Benzoxazole derivatives are known to exhibit interesting photophysical properties, including fluorescence. frontiersin.org The extended π-system of the benzoxazole ring, when appropriately substituted, can give rise to molecules that absorb and emit light in the visible region of the electromagnetic spectrum. The aldehyde group of this compound can be transformed into various conjugated systems, such as stilbenes or styryl dyes, through reactions with appropriate phosphonium (B103445) ylides or active methylene compounds. The resulting molecules could potentially find applications as fluorescent probes, organic light-emitting diode (OLED) materials, or sensors. The fluorine substituents may further tune the electronic and photophysical properties of these materials. frontiersin.orgresearchgate.net

Derivatization Strategies for Library Synthesis in Research

In drug discovery and chemical biology, the synthesis of compound libraries with diverse structures is crucial for identifying new bioactive molecules. This compound is an ideal starting point for the creation of such libraries. Its aldehyde group can undergo a wide array of chemical transformations, allowing for the introduction of a multitude of chemical functionalities. This enables the systematic exploration of the chemical space around the 5,6-difluorobenzoxazole core to identify structure-activity relationships (SAR).

Table 2: Potential Derivatization Reactions for Library Synthesis

Reaction Type Reagents Resulting Functional Group
Reductive Amination Primary/Secondary Amines, NaBH(OAc)₃ Substituted Amines
Wittig Reaction Phosphonium Ylides Alkenes
Grignard Reaction Organomagnesium Halides Secondary Alcohols

Integration into Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials. Aldehydes are frequently used as one of the components in various MCRs, such as the Ugi, Passerini, and Biginelli reactions. It is conceivable that this compound could be employed as the aldehyde component in such reactions to generate a diverse range of complex heterocyclic structures incorporating the 5,6-difluorobenzoxazole moiety. rsc.orgnih.govnih.gov This approach offers a highly efficient route to novel chemical entities with potential applications in medicinal chemistry and materials science.

Theoretical and Computational Chemistry Studies of 5,6 Difluoro 1,2 Benzoxazole 3 Carbaldehyde

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. These methods could be employed to predict the electronic structure and reactivity of 5,6-difluoro-1,2-benzoxazole-3-carbaldehyde. By solving the Schrödinger equation for the molecule, researchers can obtain a wealth of information about its properties. For instance, DFT calculations could reveal the distribution of electron density, the nature of chemical bonds, and the energies of molecular orbitals. This information is fundamental to understanding the molecule's stability and how it might interact with other chemical species.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

A key aspect of reactivity prediction is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these frontier orbitals are critical in determining a molecule's ability to donate or accept electrons. A hypothetical HOMO-LUMO analysis for this compound would likely show the HOMO localized on the electron-rich benzoxazole (B165842) ring and the LUMO influenced by the electron-withdrawing carbaldehyde group. The energy gap between the HOMO and LUMO would provide an indication of the molecule's kinetic stability and chemical reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

Parameter Predicted Value Significance
HOMO Energy Lowered by fluorine substitution Indicates increased stability and resistance to oxidation
LUMO Energy Lowered by carbaldehyde group Suggests increased susceptibility to nucleophilic attack

Electrostatic Potential Mapping

An electrostatic potential (ESP) map would visually represent the charge distribution on the surface of this compound. This map would highlight regions of negative potential, likely around the oxygen and nitrogen atoms of the oxazole (B20620) ring and the oxygen of the carbaldehyde group, indicating areas prone to electrophilic attack. Conversely, regions of positive potential would be expected around the hydrogen atoms, suggesting sites for nucleophilic interaction.

Conformational Analysis and Energy Landscape Exploration

The presence of the carbaldehyde group introduces rotational freedom, leading to different possible conformations of this compound. A thorough conformational analysis would involve systematically rotating the C-C bond between the benzoxazole ring and the carbaldehyde group to identify all possible stable conformers and the energy barriers between them. This exploration of the potential energy surface is crucial for understanding the molecule's flexibility and the relative populations of its different shapes at a given temperature.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling could be used to investigate the mechanisms of reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the most likely reaction pathways. For example, the reactivity of the carbaldehyde group in nucleophilic addition reactions could be modeled to predict reaction rates and product distributions.

Prediction of Spectroscopic Parameters

Theoretical calculations are a powerful tool for predicting various spectroscopic parameters. For this compound, computational methods could predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These predicted spectra can be invaluable in identifying and characterizing the compound in experimental settings.

Table 2: Predicted Spectroscopic Data for this compound

Spectrum Predicted Key Features
IR Strong C=O stretching frequency for the carbaldehyde group. C-F stretching vibrations.
¹³C NMR Chemical shifts for the carbonyl carbon and the fluorine-substituted aromatic carbons.
¹⁹F NMR Distinct signals for the two non-equivalent fluorine atoms.

Molecular Dynamics Simulations for Dynamic Behavior

To understand the behavior of this compound in a more realistic environment, such as in a solvent or interacting with a biological target, molecular dynamics (MD) simulations could be performed. MD simulations model the movement of atoms over time, providing insights into the molecule's dynamic behavior, flexibility, and intermolecular interactions.

Advanced Analytical Methodologies for Research on 5,6 Difluoro 1,2 Benzoxazole 3 Carbaldehyde

Chromatographic Separation Techniques (e.g., HPLC, GC) for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for separating 5,6-difluoro-1,2-benzoxazole-3-carbaldehyde from starting materials, intermediates, and byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques used for these purposes.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for purity assessment of benzoxazole (B165842) derivatives, with purities often required to be above 95% for synthetic compounds. tandfonline.com Reversed-phase HPLC is the most common mode, utilizing a nonpolar stationary phase (like a C18 column) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For fluorinated benzoxazoles, a typical mobile phase consists of a gradient mixture of acetonitrile (B52724) and water. tandfonline.com UV spectrophotometry is a standard detection method, often set at a wavelength like 254 nm where the benzoxazole chromophore absorbs strongly. tandfonline.com The retention time (t_R) of the compound is a key identifier under specific chromatographic conditions.

Table 1: Illustrative HPLC Method for Purity Analysis of this compound

ParameterCondition
Column C18 Reversed-Phase (e.g., 4.6 mm x 250 mm, 5 µm) tandfonline.com
Mobile Phase A: Water; B: Acetonitrile
Gradient 0-20 min, 30-90% B; 20-25 min, 90% B; 25-30 min, 30% B
Flow Rate 1.0 mL/min tandfonline.com
Detection UV at 254 nm tandfonline.com
Injection Volume 10 µL
Expected t_R ~15.8 min (Hypothetical)
Purity Result >98% (Example) mdpi.com

Gas Chromatography (GC): GC is particularly useful for analyzing volatile and thermally stable compounds. For impurity profiling of pharmaceutical starting materials, including fluorinated aromatics, GC coupled with a mass spectrometry detector is a powerful tool. thermofisher.com A mid-polar capillary column, such as one with a 6% cyanopropylphenyl and 94% dimethylpolysiloxane stationary phase, is often suitable for separating isomers and related substances. mdpi.com The use of a thermal gradient program allows for the effective separation of impurities with different boiling points. mdpi.com

Quantitative Analysis Methods in Research and Development

Accurate quantification of this compound is crucial for yield determination, stability studies, and reaction kinetics.

HPLC-UV Quantification: The most straightforward method for quantification is HPLC with UV detection. This involves creating a calibration curve by injecting known concentrations of a pure reference standard and plotting the peak area against concentration. The concentration of the analyte in an unknown sample can then be determined by interpolating its peak area on this curve. The method's linearity is demonstrated by a high coefficient of determination (R²), which should ideally be ≥ 0.999. nih.gov

Table 2: Example Calibration Data for HPLC Quantification

Concentration (µg/mL)Peak Area (Arbitrary Units)
1.015,200
5.075,500
10.0151,100
25.0378,000
50.0754,500
Linearity (R²) 0.9999

LC-MS/MS Quantification: For trace-level quantification, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.gov It offers superior sensitivity and selectivity compared to HPLC-UV. Quantification is typically performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (e.g., the molecular ion [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. This highly specific detection minimizes interference from the sample matrix.

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Impurity Profiling and Mechanistic Investigation

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the structural elucidation of unknown impurities and for investigating reaction mechanisms.

Impurity Profiling: Regulatory authorities mandate the identification and characterization of impurities in pharmaceutical manufacturing. thermofisher.com GC-MS and LC-MS with high-resolution accurate mass spectrometry (HRAMS) are powerful tools for this purpose. thermofisher.com These techniques provide the molecular weight and elemental composition of an impurity from its accurate mass. Further fragmentation in MS/MS experiments helps to elucidate its chemical structure. chromatographyonline.com Potential impurities in the synthesis of this compound could include unreacted starting materials, over-fluorinated or under-fluorinated analogues, or products of side reactions.

Table 3: Hypothetical Impurity Profile for this compound by LC-HRAMS

Impurity NamePotential StructureExpected [M+H]⁺ (m/z)
2-Amino-4,5-difluorophenolStarting Material144.0463
5,6-Difluoro-1,2-benzoxazoleDecarbonylation Product156.0259
5,6-Difluoro-1,2-benzoxazole-3-carboxylic acidOxidation Product200.0154

Mechanistic Investigation: LC-MS/MS is instrumental in studying reaction mechanisms by identifying transient intermediates. By sampling a reaction at various time points and analyzing the composition, researchers can map the transformation of reactants to products, providing evidence for a proposed reaction pathway. The high sensitivity of LC-MS allows for the detection of low-concentration intermediates that might otherwise be missed. chromatographyonline.com

Development of Novel Analytical Protocols Specific to Fluorinated Benzoxazoles

The unique physicochemical properties imparted by fluorine atoms often necessitate the development of specialized analytical protocols.

Challenges and Considerations: Fluorinated compounds can exhibit different chromatographic behavior and mass spectrometric fragmentation patterns compared to their non-fluorinated counterparts. The strong carbon-fluorine bond can lead to unintended side reactions during synthesis, producing low-molecular-weight residuals that are challenging to identify with standard methods. chromatographyonline.com Therefore, non-targeted screening using techniques like LC-quadrupole time-of-flight (QTOF) mass spectrometry is often required for a comprehensive evaluation of a process. chromatographyonline.com

Innovations in Analytical Methods: Research into novel analytical methods aims to improve sensitivity, specificity, and efficiency. One such innovation is fluoride-assisted LC-MS/MS, where the addition of a fluoride (B91410) source like ammonium (B1175870) fluoride to the mobile phase enhances the ionization of certain analytes, leading to dramatically improved sensitivity without the need for derivatization. nih.gov Another area of development is the creation of specific fluorogenic probes that can detect target molecules with high selectivity. For instance, a benzoxazole-triphenylamine conjugate has been designed for the specific detection of a sarin (B92409) gas mimic, showcasing how the benzoxazole scaffold can be integrated into novel sensor systems. rsc.org The development of such protocols for this compound would be driven by the specific analytical challenges encountered during its research and application.

Table 4: Key Considerations for Developing a Novel Analytical Protocol for Fluorinated Benzoxazoles

ConsiderationObjectiveExample Technique
Sensitivity Detection of trace-level impurities or metabolites.Fluoride-assisted LC-MS/MS nih.gov
Selectivity Differentiating between structural isomers.High-resolution GC column with MS detection mdpi.com
Comprehensive Screening Identifying unknown and unexpected byproducts.Non-targeted LC-HRAMS (e.g., QTOF) chromatographyonline.com
Matrix Effects Accurate quantification in complex biological or environmental samples.Stable isotope-labeled internal standards with LC-MS/MS

Future Research Perspectives and Challenges in 5,6 Difluoro 1,2 Benzoxazole 3 Carbaldehyde Chemistry

Exploration of Unprecedented Reactivity and Transformations

The chemical reactivity of 5,6-difluoro-1,2-benzoxazole-3-carbaldehyde is dictated by three key features: the aldehyde functional group, the benzisoxazole ring system, and the electron-withdrawing fluorine substituents. Future research should focus on leveraging these features to uncover novel chemical transformations.

The aldehyde group is a versatile handle for a multitude of classic and modern organic reactions. Its reactivity can be harnessed in condensations, oxidations, reductions, and nucleophilic additions. However, the electronic influence of the difluorinated benzisoxazole ring may modulate this reactivity in unexpected ways. Systematic studies are needed to explore transformations such as:

Wittig Olefination and Related Reactions: Conversion of the aldehyde to various substituted alkenes, providing access to extended conjugated systems. For instance, reacting the aldehyde with phosphonium (B103445) ylides could yield functionalized styryl-benzisoxazoles. acs.org

Reductive Amination: A crucial transformation for generating diverse amine derivatives, which are common moieties in pharmacologically active compounds.

Henry and Aldol (B89426) Reactions: Formation of new carbon-carbon bonds to build more complex molecular architectures.

Cycloaddition Reactions: The aldehyde or its derivatives could participate in [3+2] or [4+2] cycloadditions, leading to novel fused heterocyclic systems. For example, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been used to attach a 1,2,3-triazole moiety to the third position of a 1,2-benzisoxazole heterocycle. nih.gov

Beyond the aldehyde, the benzisoxazole ring itself presents opportunities for unique transformations. The N-O bond is susceptible to cleavage under certain reductive or catalytic conditions, which could be exploited for ring-opening reactions to access functionalized 2-aminobenzaldehyde derivatives. acs.org The difluorinated benzene (B151609) ring is a candidate for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of further substituents to modulate the scaffold's properties.

Transformation TypeReagents/ConditionsPotential Product Class
Wittig OlefinationPhosphonium ylidesStilbene/Styrene-benzisoxazoles
Reductive AminationAmines, Reducing Agent (e.g., NaBH(OAc)3)Benzisoxazol-3-yl)methanamines
Henry ReactionNitroalkanes, Base2-Nitro-1-(benzisoxazol-3-yl)ethanols
Ring OpeningReductive conditions (e.g., H2/Pd)Substituted 2-aminobenzaldehydes
Azide-Alkyne CycloadditionAzides, Alkynes, Cu(I) catalyst1,2,3-Triazole-substituted benzisoxazoles nih.gov

Development of Highly Stereoselective Synthetic Routes

The creation of chiral molecules is paramount in drug discovery. The aldehyde functionality of this compound is an ideal starting point for developing stereoselective synthetic routes to enantiopure compounds. Future efforts should be directed towards asymmetric nucleophilic additions to the carbonyl group.

Organocatalysis and transition-metal catalysis are powerful tools for achieving high enantioselectivity. For example, proline-catalyzed asymmetric aldol reactions could be explored to synthesize chiral β-hydroxy ketone derivatives. Similarly, the use of chiral ligands in transition-metal-catalyzed additions (e.g., allylation, cyanation) could provide access to a wide range of enantioenriched secondary alcohols.

A particularly promising avenue is the development of catalytic, enantioselective hydroamination reactions. While not directly involving the aldehyde, related strategies using anthranils (2,1-benzisoxazoles) have been shown to produce a wide range of chiral amines from unactivated alkenes with high enantioselectivity (up to 99% ee) using nickel-hydride catalysis. acs.org Adapting such methodologies to derivatives of this compound could unlock novel classes of chiral fluorinated amines.

Table 8.2: Potential Stereoselective Reactions

Reaction Catalyst Type Potential Chiral Product
Asymmetric Aldol Reaction Chiral organocatalyst (e.g., proline) Chiral β-hydroxy ketones
Asymmetric Allylation Chiral Lewis acid or transition metal complex Chiral homoallylic alcohols
Asymmetric Cyanation Chiral metal complex (e.g., Ti-based) Chiral cyanohydrins

Integration with Flow Chemistry and Automated Synthesis Platforms

Modern chemical synthesis is increasingly benefiting from the integration of flow chemistry and automated platforms. durham.ac.uk These technologies offer significant advantages in terms of safety, reproducibility, reaction optimization, and scalability. unimi.itmdpi.com Applying these principles to the chemistry of this compound is a critical area for future research.

Flow chemistry is particularly well-suited for reactions that are exothermic, involve hazardous intermediates, or require precise control over reaction time and temperature. researchgate.net For instance, nitration or halogenation reactions on the benzoxazole (B165842) scaffold could be performed more safely in a continuous flow reactor. Furthermore, multi-step syntheses can be "telescoped" into a single continuous process, eliminating the need for intermediate isolation and purification, thereby increasing efficiency. africacommons.net The synthesis of isoxazoles has been successfully demonstrated using multi-step flow processes, highlighting the feasibility of this approach. researchgate.net

Automated synthesis platforms, coupled with design-of-experiment (DoE) software, can rapidly screen a wide range of reaction conditions (catalysts, solvents, temperatures) to identify optimal synthetic protocols. durham.ac.uk This would be invaluable for exploring the diverse reactivity of this compound and for building libraries of derivatives for biological screening.

Addressing Scalability and Cost-Effectiveness Challenges for Research Materials

A significant barrier to the widespread academic exploration of novel building blocks is their availability and cost. The synthesis of complex fluorinated heterocycles like this compound often involves multiple steps and expensive starting materials, posing challenges for scalability. researchgate.netkingchem.com

The synthesis of the core benzisoxazole ring can be approached in several ways, such as the cyclization of ortho-hydroxyaryl oximes or imines. chim.it However, the introduction of the fluorine atoms often relies on precursors that are costly or require harsh reaction conditions. Future research must focus on developing more efficient and economical synthetic routes. This could involve:

Late-Stage Fluorination: Developing methods to introduce the fluorine atoms at a later stage in the synthesis, potentially using modern electrophilic fluorinating agents like Selectfluor. mdpi.com

Novel Cyclization Strategies: Exploring new catalytic methods for constructing the benzisoxazole ring that are more tolerant of diverse functional groups and proceed in higher yields. Electrochemical protocols have shown promise for providing sustainable and scalable access to 3-substituted 2,1-benzisoxazoles. nih.gov

Overcoming these challenges is crucial to making this compound and its derivatives readily accessible to the broader scientific community.

Design of Next-Generation Fluorinated Benzoxazole Scaffolds for Academic Exploration

The true potential of this compound lies in its use as a platform for designing next-generation scaffolds for academic and drug discovery research. The unique electronic properties conferred by the difluoro substitution pattern can be leveraged to create compounds with novel biological activities.

Future design strategies should focus on elaborating the aldehyde into a variety of functional groups to generate diverse chemical libraries. For example, conversion to oximes, hydrazones, or amides can introduce new hydrogen bonding patterns and vectors for interaction with biological targets. The synthesis of benzisoxazole-tethered 1,2,3-triazoles has already proven to be a fruitful strategy for identifying potent anticancer agents. nih.gov

Furthermore, computational methods can guide the design of new scaffolds. By modeling the interactions of virtual compounds based on the 5,6-difluorobenzoxazole core with specific protein targets (e.g., kinases, proteases), researchers can prioritize the synthesis of molecules with a higher probability of biological activity. The benzoxazole scaffold itself is found in natural antibiotics and has been utilized to create derivatives with antiprotozoal and antibacterial properties, providing a strong rationale for further exploration. olemiss.edu The combination of rational design, diverse synthesis, and biological screening will be essential to unlock the full potential of this promising chemical entity.

Q & A

Advanced Question

  • Electronic effects : Fluorine’s electron-withdrawing nature increases electrophilicity at the aldehyde group, enhancing nucleophilic attack (e.g., in Schiff base formation).
  • Steric hindrance : 5,6-Difluoro substitution may restrict rotation, stabilizing specific conformers in crystal lattices.
  • Biological stability : Fluorine reduces metabolic degradation, making the compound suitable for drug intermediate studies .

What quality control criteria are critical for ensuring batch-to-batch consistency?

Advanced Question

  • Purity thresholds : ≥98% by HPLC with a defined impurity profile .
  • Stability testing : Monitor aldehyde oxidation under accelerated storage conditions (40°C/75% RH).
  • Elemental analysis : Match experimental C/H/N/F percentages to theoretical values (±0.4%).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.